

# A Technical Guide to 1-Bromotetradecane-d4 for Researchers

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## Compound of Interest

Compound Name: 1-Bromotetradecane-d4

Cat. No.: B582282

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This technical guide provides an in-depth overview of **1-Bromotetradecane-d4**, a deuterated analog of 1-Bromotetradecane, for researchers, scientists, and professionals in drug development. This document outlines suppliers, available product specifications, and potential applications, with a focus on its use in experimental settings.

## Introduction

**1-Bromotetradecane-d4** (CAS: 1219798-81-8) is a stable isotope-labeled version of 1-Bromotetradecane (CAS: 112-71-0), where four hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various research applications, particularly in mass spectrometry-based quantitative analysis and as a tracer in metabolic studies. Its chemical properties are nearly identical to the non-deuterated form, allowing it to serve as an ideal internal standard in pharmacokinetic and drug metabolism studies.

## Product Information and Suppliers

Sourcing high-purity **1-Bromotetradecane-d4** is crucial for accurate and reproducible experimental results. Several chemical suppliers specialize in deuterated compounds. Below is a summary of supplier information and product specifications. Pricing is typically available upon request from the suppliers.

Supplier	Product Name	CAS Number	Purity/Isotopic Enrichment	Available Quantities
LGC Standards	1-Bromotetradecane-1,1,2,2-d <sub>4</sub>	1219798-81-8	98 atom % D, min 98% Chemical Purity[1]	0.25 g, 0.5 g[1]
CDN Isotopes	1-Bromotetradecane-1,1,2,2-d <sub>4</sub>	1219798-81-8	98 atom % D[2]	0.25 g, 0.5 g[2]
CymitQuimica	1-Bromotetradecane-1,1,2,2-d <sub>4</sub>	1219798-81-8	98 atom % D[3]	Inquire
MedChem Express	1-Bromotetradecane-d <sub>4</sub>	1219798-81-8	Inquire	Inquire

## Experimental Applications and Protocols

While specific experimental protocols for **1-Bromotetradecane-d<sub>4</sub>** are not readily published, its primary use is as an internal standard in quantitative mass spectrometry. The general workflow for such an application is outlined below.

### General Protocol for Use as an Internal Standard in LC-MS/MS Analysis

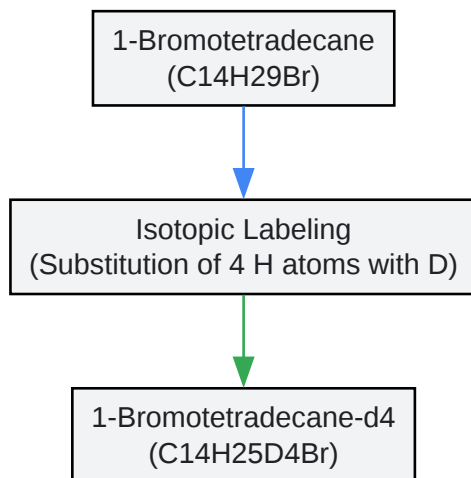
- Preparation of Standard Solutions:
  - Prepare a stock solution of **1-Bromotetradecane-d<sub>4</sub>** in a suitable organic solvent (e.g., methanol, acetonitrile).
  - Prepare a series of calibration standards by spiking known concentrations of the non-deuterated analyte (1-Bromotetradecane) into the matrix of interest (e.g., plasma, tissue homogenate).

- Add a fixed concentration of the **1-Bromotetradecane-d4** internal standard to all calibration standards, quality control samples, and unknown samples.
- Sample Preparation:
  - Perform an extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the biological matrix.
  - Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.
- LC-MS/MS Analysis:
  - Inject the prepared samples onto a suitable liquid chromatography (LC) column for separation.
  - Perform detection using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.
  - Monitor a specific precursor-to-product ion transition for both the analyte and the deuterated internal standard.
- Data Analysis:
  - Calculate the peak area ratio of the analyte to the internal standard.
  - Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
  - Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

## Visualizing Workflows and Relationships

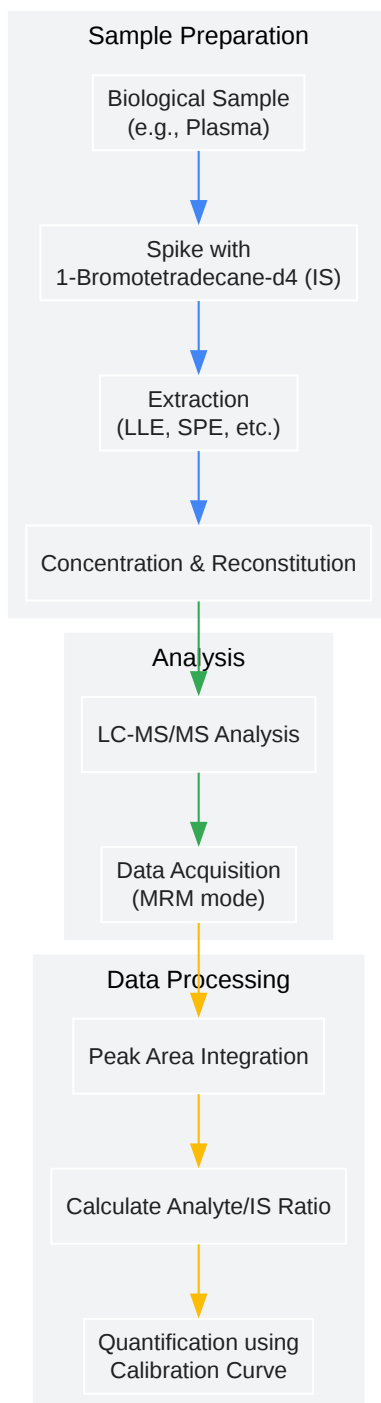
To further clarify the concepts discussed, the following diagrams illustrate the logical relationship of the deuterated compound and a typical experimental workflow.

## Logical Relationship of 1-Bromotetradecane and its Deuterated Analog

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Caption: Isotopic relationship between 1-Bromotetradecane and **1-Bromotetradecane-d4**.

## General Experimental Workflow Using a Deuterated Internal Standard

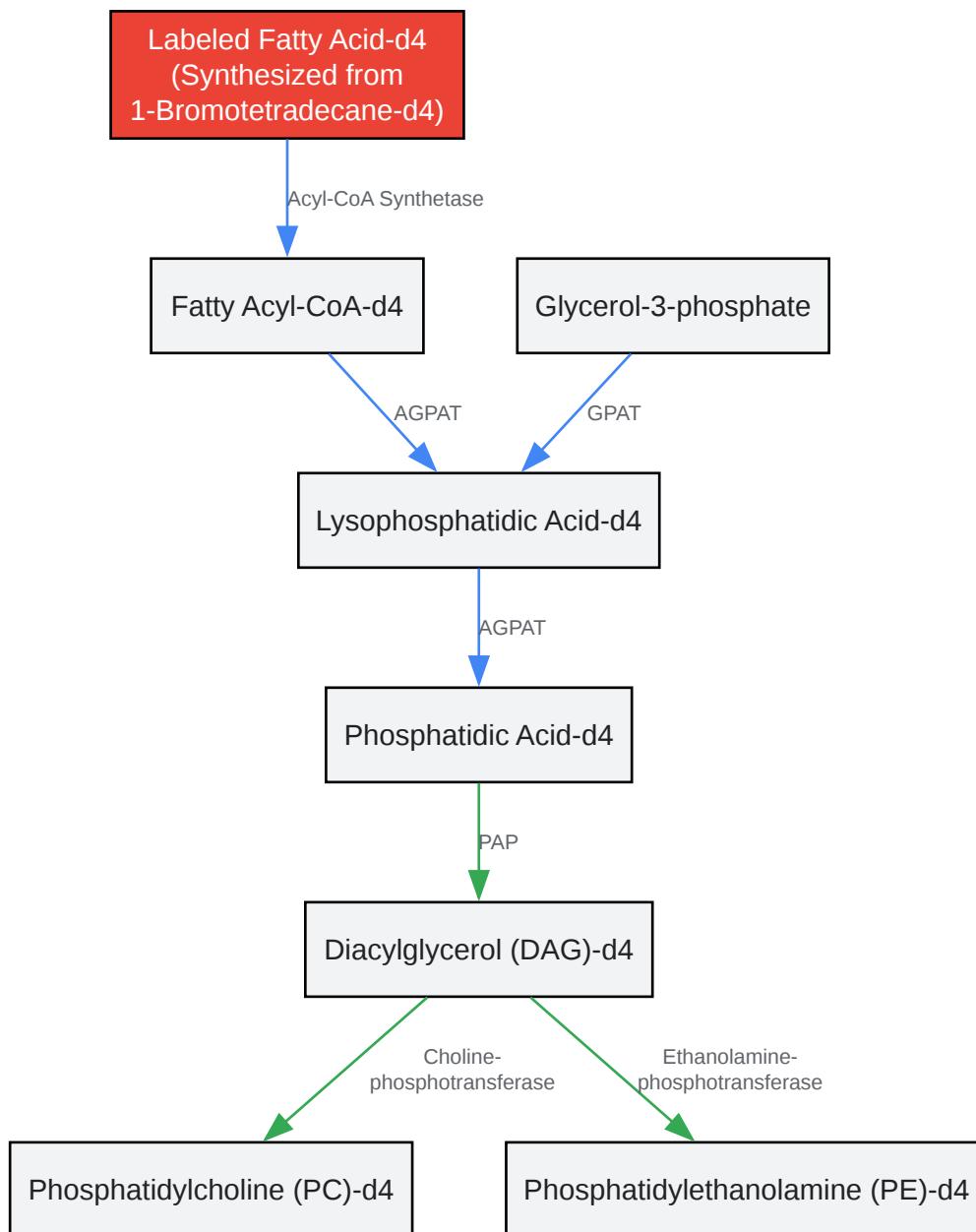
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Caption: Workflow for quantitative analysis using a deuterated internal standard.

## Potential Signaling Pathway Application

While 1-Bromotetradecane itself is not a signaling molecule, its deuterated form can be used to synthesize labeled lipids or fatty acids. These labeled molecules can then be used as tracers to study lipid metabolism and signaling pathways. For instance, a deuterated fatty acid could be used to track its incorporation into complex lipids and its role in pathways like the glycerophospholipid metabolism.

## Illustrative Lipid Metabolism Pathway with a Labeled Tracer

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Caption: Tracing a labeled fatty acid through a simplified glycerophospholipid synthesis pathway.

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## References

- 1. 1-Bromotetradecane-1,1,2,2-d4 | LGC Standards [[lgcstandards.com](https://www.lgcstandards.com)]
- 2. [cdnisotopes.com](https://cdnisotopes.com) [[cdnisotopes.com](https://cdnisotopes.com)]
- 3. CAS 112-71-0: 1-Bromotetradecane | CymitQuimica [[cymitquimica.com](https://www.cymitquimica.com)]
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